molecular formula C25H21ClN2O3S B2864202 3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894542-92-8

3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2864202
CAS No.: 894542-92-8
M. Wt: 464.96
InChI Key: XSCHHXBKOBQDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 464.96. The purity is usually 95%.
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Biological Activity

The compound 3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic molecule with potential biological activities. Its unique structure suggests possible applications in pharmacology, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C25H21ClN2O3S
  • Molecular Weight : 464.96 g/mol
  • IUPAC Name : 3-(3-chloro-4-methylphenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activity of the compound .

Antimicrobial Activity

A study evaluating various thiazolidine derivatives reported that compounds structurally related to our target compound demonstrated significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens were noted as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus625 - >5000
Escherichia coli625 - >5000
Pseudomonas aeruginosa625 - >5000
Enterococcus faecalis625 - >5000
Klebsiella pneumoniae625 - >5000
Candida albicans625 - >5000

These results suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation into its specific activity against these pathogens .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been documented extensively. For instance, compounds similar to the target molecule have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (Colon cancer)3.29
H460 (Lung cancer)10
MCF-7 (Breast cancer)15.6

These findings indicate that the compound might inhibit cancer cell proliferation effectively . The mechanism often involves inducing apoptosis or cell cycle arrest, although specific pathways for this compound remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

  • Antiviral Activity : Research has shown that thiazolidine derivatives can exhibit anti-HIV properties. For example, certain derivatives demonstrated IC50 values ranging from 12.1 µM to 17.4 µM against HIV-1 . This suggests potential for further exploration of our target compound in antiviral applications.
  • Cytotoxic Effects : A review highlighted that various thiazolidine compounds exhibited cytotoxic effects on human tumor cell lines with GI50 values ranging from 0.74 to 10 µg/mL . This supports the hypothesis that our compound may also exert cytotoxic effects on similar cell lines.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c1-16-10-11-18(13-21(16)26)28-23(29)15-32-25(28)20-8-3-4-9-22(20)27(24(25)30)14-17-6-5-7-19(12-17)31-2/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHHXBKOBQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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